molecular formula C34H34O6 B8811190 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone

Cat. No.: B8811190
M. Wt: 538.6 g/mol
InChI Key: BUBVLQDEIIUIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is an organic compound known for its complex structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple benzyloxy groups attached to a tetrahydropyran ring, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone typically involves the protection of hydroxyl groups followed by the formation of the tetrahydropyran ring. One common method includes the use of benzyl chloride and a base such as sodium hydride to introduce benzyloxy groups. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy groups, yielding simpler derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in synthetic pathways or for specific applications in research.

Scientific Research Applications

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The tetrahydropyran ring provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trisbenzyloxybenzoic Acid: Shares similar benzyloxy groups but differs in the core structure.

    3,4,5-Trisbenzyloxybenzaldehyde: Contains an aldehyde group instead of the tetrahydropyran ring.

    3,4,5-Trisbenzyloxybenzyl Alcohol: Features a hydroxyl group in place of the tetrahydropyran ring.

Uniqueness

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is unique due to its tetrahydropyran ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C34H34O6

Molecular Weight

538.6 g/mol

IUPAC Name

3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one

InChI

InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2

InChI Key

BUBVLQDEIIUIQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

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